(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine
Description
(7S,8aS)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is a fluorinated bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with a fluorine substituent at the 7-position. Its stereochemistry (7S,8aS) is critical for its physicochemical and biological properties. The compound has a molecular formula of C₇H₁₃FN₂·2HCl and a molecular weight of 217.1 g/mol . It is commercially available as a research chemical, typically stored under refrigeration .
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(7S,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
GEJVEGQYNKOYPG-BQBZGAKWSA-N |
Isomeric SMILES |
C1CN2C[C@H](C[C@H]2CN1)F |
Canonical SMILES |
C1CN2CC(CC2CN1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as fluorinated amines and pyrazine derivatives can be reacted under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles replace the fluorine under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its unique stereochemistry contributes to its interaction with biological targets, making it an attractive candidate for drug development. Preliminary studies indicate that (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine may exhibit promising therapeutic effects in several areas:
- Anticancer Activity : Research has suggested potential applications in targeting cancer cells through specific biological pathways.
- Neuropharmacology : The compound may influence neurochemical processes, providing avenues for the development of treatments for neurological disorders.
Case Studies
- A study investigating the binding affinity of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine to various receptors showed significant interactions that could lead to therapeutic applications in pain management and anti-inflammatory treatments.
Organic Synthesis
The compound's functional groups enable it to participate in various organic reactions, making it a versatile building block in synthetic chemistry. Notable applications include:
- Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances its electrophilic reactivity.
- Cyclization Reactions : The bicyclic nature allows for potential rearrangements under specific conditions.
Synthetic Pathways
The synthesis of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine can be achieved through multi-step organic reactions. Common methodologies include:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of the fluorine atom at the 7-position. |
| 2 | Cyclization | Formation of the bicyclic structure through ring closure reactions. |
| 3 | Functionalization | Modification of functional groups for enhanced biological activity. |
Biological Studies
Research into the biological activities of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine has revealed several promising avenues:
- Antimicrobial Properties : Investigations have indicated potential efficacy against various bacterial strains.
- Enzyme Inhibition : Studies focused on enzyme interactions suggest that this compound may inhibit key enzymes involved in metabolic pathways.
Environmental Impact and Safety
Given its chemical nature, understanding the environmental impact and safety profile of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is crucial. Ongoing research aims to assess:
- Toxicological Effects : Evaluating acute and chronic toxicity levels in various biological models.
- Environmental Persistence : Studying degradation pathways and ecological implications.
Mechanism of Action
The mechanism of action of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Pyrrolo[1,2-a]pyrazines
- Fluorination Effects: The 7-fluoro substituent in (7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in medicinal chemistry .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is a bicyclic compound notable for its unique structural features that include a pyrazine ring and a pyrrolidine moiety. The presence of a fluorine atom at the 7-position is believed to enhance its biological activity, making it a candidate for drug development in various therapeutic areas. This article reviews the biological activity of this compound based on available research findings and case studies.
Structural Characteristics
The molecular formula of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is with a molecular weight of approximately 144.19 g/mol. The stereochemistry of the compound is significant as it can influence its pharmacological properties and interactions with biological targets.
Biological Activity
Preliminary studies suggest that (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine exhibits various biological activities:
- Antimicrobial Activity: Compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related compounds have demonstrated efficacy against ciprofloxacin-resistant strains of Streptococcus pneumoniae .
- Antiviral Potential: Research indicates that compounds in this class may possess antiviral properties, particularly against RNA viruses. The structural features may facilitate interactions with viral proteins, potentially disrupting their function .
- Pharmacological Applications: Due to its unique structure, (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is being explored for applications in drug discovery targeting various diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine:
- Synthesis and Activity Assessment: A study synthesized a series of derivatives based on octahydropyrrolo[1,2-a]pyrazine and assessed their antibacterial activity. Notably, compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .
- Interaction Studies: Research has focused on the binding affinity of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine to various biological targets. These studies utilize techniques such as molecular docking and bioassays to elucidate the mechanisms underlying its pharmacological effects .
Comparative Analysis
To better understand the uniqueness of (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine in medicinal chemistry, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| 1-Methylpyrrole | Pyrrole derivative | Antimicrobial | Lacks fluorination |
| Pyrazinamide | Pyrazine derivative | Antitubercular | Contains an amide group |
| 5-Fluoroindole | Indole derivative | Anticancer | Fluorinated indole structure |
| 4-Aminoquinoline | Quinoline derivative | Antimalarial | Contains an amino group |
| (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine | Bicyclic compound | Promising pharmacological effects | Fluorination enhances binding affinity |
This comparison highlights how (7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine stands out due to its combination of bicyclic structure and strategic fluorination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
